molecular formula C13H18N2O2 B15219979 (S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-amine

(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-amine

Cat. No.: B15219979
M. Wt: 234.29 g/mol
InChI Key: FCMNDOBGGQGJAN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-amine is a chiral compound belonging to the class of indole derivatives It is characterized by the presence of a dimethoxyindole moiety attached to a propan-2-amine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-amine typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Dimethoxylation: The indole core is then subjected to dimethoxylation using methoxy reagents under controlled conditions to introduce the methoxy groups at the 5 and 6 positions.

    Chiral Amine Introduction: The final step involves the introduction of the chiral propan-2-amine side chain. This can be achieved through reductive amination, where the indole derivative reacts with a chiral amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the indole ring or the amine side chain, resulting in various reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Reduced indole or amine derivatives.

    Substitution Products: Substituted indole derivatives with various functional groups.

Scientific Research Applications

(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of signaling pathways and subsequent physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    ®-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-amine: The enantiomer of the compound, differing in the spatial arrangement of the amine side chain.

    5-Methoxy-1H-indole: A simpler indole derivative with a single methoxy group.

    1-(5,6-Dimethoxy-1H-indol-1-yl)ethanamine: A structurally similar compound with an ethanamine side chain instead of propan-2-amine.

Uniqueness: (S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-amine is unique due to its specific chiral configuration and the presence of two methoxy groups on the indole ring

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

(2S)-1-(5,6-dimethoxyindol-1-yl)propan-2-amine

InChI

InChI=1S/C13H18N2O2/c1-9(14)8-15-5-4-10-6-12(16-2)13(17-3)7-11(10)15/h4-7,9H,8,14H2,1-3H3/t9-/m0/s1

InChI Key

FCMNDOBGGQGJAN-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CN1C=CC2=CC(=C(C=C21)OC)OC)N

Canonical SMILES

CC(CN1C=CC2=CC(=C(C=C21)OC)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.